molecular formula C18H12ClN3O3 B5327219 (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5327219
M. Wt: 353.8 g/mol
InChI Key: YIFMNQUAPXTZJK-WCIBSUBMSA-N
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Description

(2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-chloro-1,3-benzodioxole and 5-methoxy-1H-benzimidazole. The key steps may involve:

    Formation of the Benzodioxole Intermediate: This can be achieved through chlorination and subsequent cyclization reactions.

    Formation of the Benzimidazole Intermediate: This involves the methoxylation of benzimidazole.

    Coupling Reaction: The final step involves coupling the two intermediates through a condensation reaction, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the benzodioxole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, it might be used in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism by which (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if it has pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methoxy group.

    (2Z)-3-(1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the chloro group.

Uniqueness

The presence of both the chloro and methoxy groups in (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3/c1-23-12-2-3-14-15(6-12)22-18(21-14)11(8-20)4-10-5-16-17(7-13(10)19)25-9-24-16/h2-7H,9H2,1H3,(H,21,22)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFMNQUAPXTZJK-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3Cl)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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